((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol

Description

Properties

IUPAC Name |

[(3R,4S)-4-phenylpyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-8-10-6-12-7-11(10)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDOXIYRYUVGPQ-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetonitrile and ®-glycidol.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reduction methods.

Chemical Reactions Analysis

Types of Reactions

((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as LiAlH4.

Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: SOCl2 in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of ((3R,4S)-4-Phenylpyrrolidin-3-YL)carboxylic acid.

Reduction: Formation of ((3R,4S)-4-Phenylpyrrolidin-3-amine).

Substitution: Formation of ((3R,4S)-4-Phenylpyrrolidin-3-YL)chloride.

Scientific Research Applications

Overview

((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol is a chiral compound that plays a significant role in various fields of scientific research, particularly in organic chemistry, medicinal chemistry, and biological studies. Its unique structural features make it a versatile intermediate for synthesizing complex organic molecules and developing pharmaceutical agents.

Chemical Characteristics

- Chemical Formula : CHNO

- CAS Number : 848307-24-4

- Structure : The compound contains a pyrrolidine ring with a phenyl group and a hydroxymethyl group, contributing to its chiral nature and biological activity.

Organic Synthesis

This compound is extensively utilized as an intermediate in the synthesis of various biologically active compounds. Its chirality is crucial for producing enantiomerically pure substances, which are essential in pharmaceuticals to ensure efficacy and reduce side effects.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts hydroxymethyl groups into aldehydes or carboxylic acids. |

| Reduction | Forms derivatives with altered functional groups. |

| Substitution | Allows the introduction of new functional groups through halogenation or nucleophilic attack. |

Pharmaceutical Development

The compound has been explored for its potential applications in drug discovery, particularly for neurological disorders. Its ability to modulate enzyme activity makes it a candidate for developing drugs targeting specific receptors or pathways involved in diseases such as depression and anxiety.

- Case Study : Research has indicated that derivatives of this compound may act as ligands for various receptors, influencing neurotransmitter systems and potentially providing therapeutic effects in mood disorders .

Studies have shown that this compound may exhibit several biological activities, including:

- Antiviral Properties : Preliminary investigations suggest that it may interact with viral proteins, indicating potential use in antiviral drug development.

- Pharmacological Effects : The compound could have analgesic properties and modulate neurotransmitter systems, making it relevant for pain management and treatment of neurological conditions .

Mechanism of Action

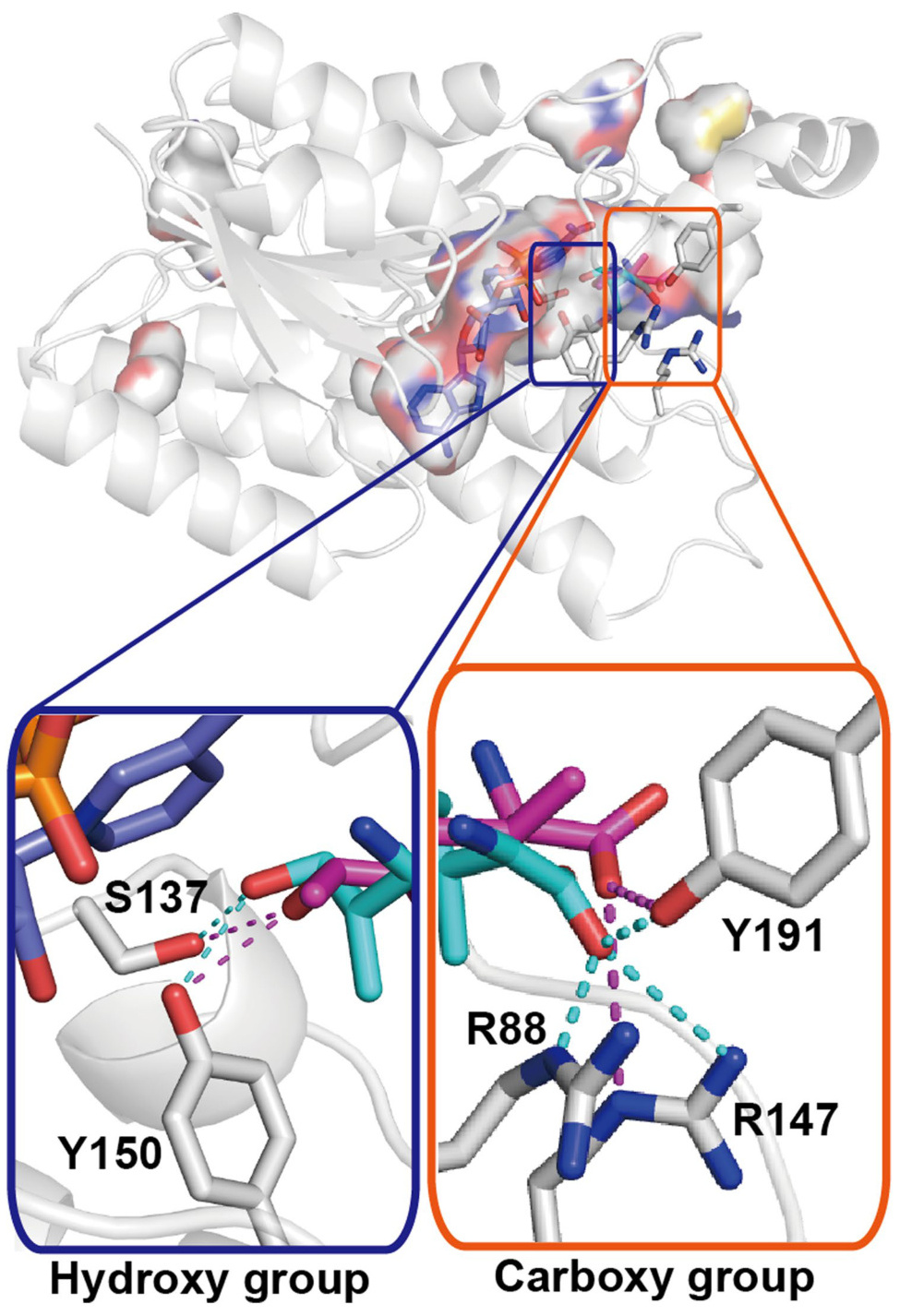

The mechanism by which ((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Key Observations :

- Phenyl vs. Fluorophenyl Groups : The phenyl group in the target compound enhances π-π stacking in enzyme active sites, as seen in HILDH binding studies (Figure 4, ). In contrast, fluorophenyl derivatives (e.g., 125224-43-3) exhibit improved metabolic stability due to fluorine’s electronegativity, making them relevant in CNS drug development .

- Ring Size and Flexibility : Piperidine analogues (e.g., 125224-43-3) show distinct conformational preferences compared to pyrrolidines, affecting receptor selectivity .

- Stereochemical Impact : The (3R,4S) configuration in the target compound optimizes hydrogen bonding with NADH in dehydrogenase interactions, as demonstrated in crystallographic studies .

Biological Activity

((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol is a chiral compound notable for its unique stereochemistry and functional groups, which confer significant biological activity. This compound is primarily recognized for its potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 177.25 g/mol. The structure features a pyrrolidine ring substituted with a phenyl group and a hydroxymethyl group, which enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 177.25 g/mol |

| Functional Groups | Hydroxymethyl, Phenyl |

| Chirality | (3R,4S) |

The biological activity of this compound can be attributed to its interaction with various biological targets. The compound acts as a ligand to enzymes and receptors through:

- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with active sites on proteins.

- Hydrophobic Interactions : The phenyl group engages in hydrophobic interactions, enhancing binding affinity.

These interactions can lead to modulation of enzyme activity and receptor signaling pathways, which are crucial for therapeutic effects.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on specific enzymes. For instance, it has been explored as a potential inhibitor of acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's disease. The compound's ability to bind to the active site of AChE suggests it could enhance cholinergic signaling by preventing the breakdown of acetylcholine.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens. For example, certain synthesized derivatives demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for developing new antibiotics.

Case Studies and Research Findings

- Neuroprotective Effects : A study investigated the neuroprotective properties of this compound in animal models of Alzheimer's disease. Results indicated that treatment with the compound improved cognitive function and reduced amyloid plaque formation in the brain.

- Anticancer Activity : In vitro assays revealed that certain derivatives exhibited cytotoxic effects against cancer cell lines such as HeLa and A549. These findings suggest that modifications to the hydroxymethyl group can enhance anticancer efficacy.

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of this compound and its derivatives to various biological targets. Results indicated strong interactions with target proteins involved in cancer progression and neurodegeneration.

Q & A

Basic Research Question

- X-ray Crystallography : The gold standard for absolute configuration determination. Programs like SHELXL refine crystallographic data to resolve stereochemistry .

- NMR Spectroscopy : H-H NOESY or C coupling constants identify spatial arrangements of substituents. For example, vicinal coupling constants () differentiate axial/equatorial protons in the pyrrolidine ring .

- Chiral HPLC : Validates enantiopurity using chiral stationary phases .

How can researchers resolve contradictions between computational (DFT) and experimental (spectroscopic/crystallographic) data for this compound?

Advanced Research Question

- Error Source Analysis : Compare DFT-optimized geometries with X-ray structures to identify discrepancies in torsion angles or hydrogen bonding. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better match experimental bond lengths .

- Solvent Effects : Simulate solvent interactions (e.g., PCM models) to align NMR chemical shifts with observed data .

- Dynamic Effects : Account for conformational flexibility via molecular dynamics (MD) simulations if static DFT models fail .

What are the key challenges in purifying this compound, and what strategies improve yield?

Advanced Research Question

- Byproduct Formation : Trace impurities from incomplete reduction or oxidation require iterative column chromatography (e.g., silica gel with CHCl/MeOH gradients) .

- Stereochemical Purity : Use chiral preparative HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate enantiomers .

- Moisture Sensitivity : Perform reactions under inert atmosphere (N/Ar) to prevent hydroxyl group oxidation .

What role does this compound play in medicinal chemistry, particularly in drug discovery?

Advanced Research Question

- Pharmaceutical Intermediate : Serves as a chiral building block for kinase inhibitors or neuromodulators due to its rigid pyrrolidine scaffold and hydrogen-bonding capability .

- Metabolite Studies : Used to investigate metabolic pathways via LC-MS, with exact mass (195.1371552 Da) aiding in metabolite identification .

- Impurity Profiling : Monitored as a stereochemical impurity in APIs (e.g., oseltamivir analogs) using UPLC-MS/MS .

What safety protocols are critical when handling this compound in research settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors during synthesis .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

- Storage : Keep in airtight containers under dry, inert conditions (2–8°C) to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.